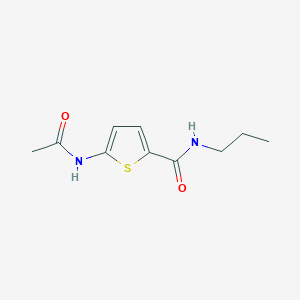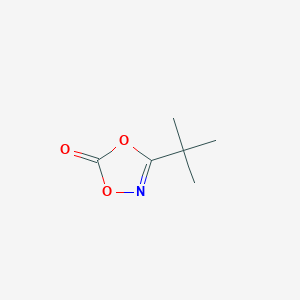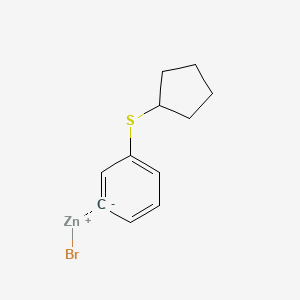
3-CyclopentylthiophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CyclopentylthiophenylZinc bromide is an organozinc compound with the molecular formula C₁₁H₁₃BrSZn. This compound is a member of the organozinc reagents, which are widely used in organic synthesis due to their versatility and reactivity. It is particularly useful in cross-coupling reactions, where it serves as a nucleophile to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-CyclopentylthiophenylZinc bromide can be synthesized through the reaction of 3-cyclopentylthiophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
Preparation of 3-Cyclopentylthiophenyl bromide: This precursor can be synthesized by brominating 3-cyclopentylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Formation of the Grignard Reagent: The 3-cyclopentylthiophenyl bromide is then reacted with magnesium turnings in THF to form the corresponding Grignard reagent.
Transmetallation: The Grignard reagent is subsequently treated with zinc bromide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-CyclopentylthiophenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: It can be reduced to form the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiophenes.
Scientific Research Applications
3-CyclopentylthiophenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: It can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-CyclopentylthiophenylZinc bromide involves its role as a nucleophile in cross-coupling reactions. The zinc atom coordinates with the bromide, stabilizing the compound and facilitating the transfer of the thiophenyl group to an electrophilic partner. This process typically involves the formation of a transient organozinc intermediate, which then undergoes reductive elimination to form the desired product.
Comparison with Similar Compounds
Similar Compounds
- PhenylZinc bromide
- CyclopentylZinc bromide
- ThiophenylZinc bromide
Comparison
3-CyclopentylthiophenylZinc bromide is unique due to the presence of both cyclopentyl and thiophenyl groups, which confer distinct reactivity and selectivity in chemical reactions. Compared to PhenylZinc bromide, it offers enhanced stability and reactivity due to the cyclopentyl group. Compared to CyclopentylZinc bromide, the thiophenyl group provides additional functionality and versatility in synthetic applications. Compared to ThiophenylZinc bromide, the cyclopentyl group enhances the compound’s steric properties, making it suitable for specific reactions where steric hindrance is a factor.
Properties
Molecular Formula |
C11H13BrSZn |
|---|---|
Molecular Weight |
322.6 g/mol |
IUPAC Name |
bromozinc(1+);cyclopentylsulfanylbenzene |
InChI |
InChI=1S/C11H13S.BrH.Zn/c1-2-6-10(7-3-1)12-11-8-4-5-9-11;;/h1-2,6-7,11H,4-5,8-9H2;1H;/q-1;;+2/p-1 |
InChI Key |
VFHQCGOMFQCTKI-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(C1)SC2=CC=C[C-]=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


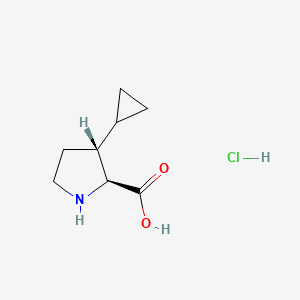

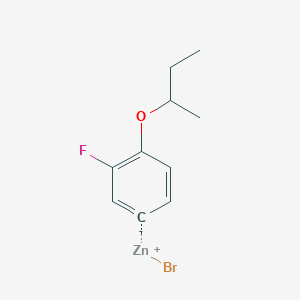
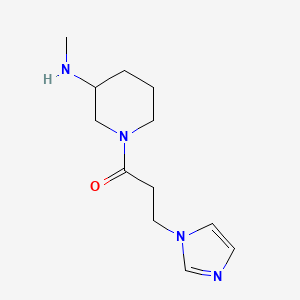
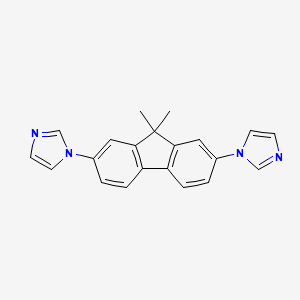
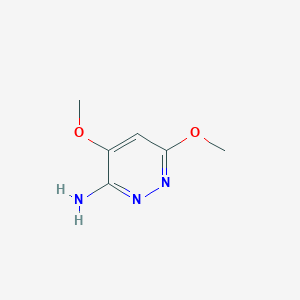

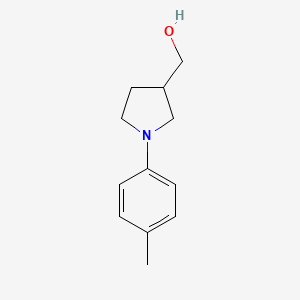



![2-(Hydroxymethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B14891532.png)
